5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole 5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole
Brand Name: Vulcanchem
CAS No.: 1206975-47-4
VCID: VC5787528
InChI: InChI=1S/C7H10ClNO/c1-3-7-9-5(2)6(4-8)10-7/h3-4H2,1-2H3
SMILES: CCC1=NC(=C(O1)CCl)C
Molecular Formula: C7H10ClNO
Molecular Weight: 159.61

5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole

CAS No.: 1206975-47-4

Cat. No.: VC5787528

Molecular Formula: C7H10ClNO

Molecular Weight: 159.61

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole - 1206975-47-4

Specification

CAS No. 1206975-47-4
Molecular Formula C7H10ClNO
Molecular Weight 159.61
IUPAC Name 5-(chloromethyl)-2-ethyl-4-methyl-1,3-oxazole
Standard InChI InChI=1S/C7H10ClNO/c1-3-7-9-5(2)6(4-8)10-7/h3-4H2,1-2H3
Standard InChI Key RYMGKQKBACEXPP-UHFFFAOYSA-N
SMILES CCC1=NC(=C(O1)CCl)C

Introduction

Chemical Structure and Nomenclature

5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole (IUPAC name: 5-(chloromethyl)-2-ethyl-4-methyl-1,3-oxazole) is a heterocyclic organic compound belonging to the oxazole family. Its structure consists of:

  • A five-membered oxazole ring (1,3-oxazole) with one oxygen and one nitrogen atom.

  • A chloromethyl (-CH2Cl) group at position 5.

  • An ethyl (-CH2CH3) substituent at position 2.

  • A methyl (-CH3) group at position 4.

The molecular formula is C7H10ClNO, yielding a molecular weight of 159.61 g/mol. Structural analogs, such as 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole (CAS 103788-61-0), demonstrate similar reactivity patterns due to the electron-withdrawing effects of the chloromethyl group .

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis routes for 5-(chloromethyl)-2-ethyl-4-methyl-1,3-oxazole are documented, analogous compounds suggest viable approaches:

  • Cyclization of Precursor Amides:
    Substituted oxazoles are often synthesized via the Robinson-Gabriel synthesis, involving cyclodehydration of α-acylaminoketones. For example, 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole is produced through a two-step process using hydrogen chloride and trichlorophosphate . Adapting this method, a hypothetical pathway could involve:

    • Step 1: Condensation of ethyl glycinate with a β-ketoamide derivative.

    • Step 2: Chlorination using POCl3 or SOCl2 to introduce the chloromethyl group.

  • Post-Functionalization:
    Introducing the chloromethyl group via nucleophilic substitution on preformed oxazole rings. For instance, 4-(chloromethyl)-2-(4-methylphenyl)-1,3-oxazole (CAS 137090-44-9) is synthesized by reacting hydroxylmethyl precursors with thionyl chloride .

Key Reaction Conditions

  • Temperature: Reactions typically occur between 20°C (room temperature) and reflux conditions (e.g., 80°C in chloroform) .

  • Catalysts: Acidic catalysts (e.g., HCl) or phosphoryl chloride (POCl3) are common in cyclization steps .

  • Solvents: Polar aprotic solvents like 1,4-dioxane or chloroform are preferred for their ability to stabilize intermediates .

Physicochemical Properties

Thermal Stability

Analogous chloromethyl oxazoles exhibit melting points in the range of 77.8–78.3°C . The ethyl and methyl substituents in 5-(chloromethyl)-2-ethyl-4-methyl-1,3-oxazole likely reduce crystallinity compared to phenyl-substituted analogs, potentially lowering the melting point.

Spectral Characteristics

  • IR Spectroscopy: Expected peaks include:

    • C-Cl stretch: 650–750 cm⁻¹.

    • C=N stretch: 1640–1680 cm⁻¹.

    • C-O stretch: 1200–1250 cm⁻¹.

  • NMR Spectroscopy:

    • ¹H NMR: Signals for methyl (δ 1.2–1.4 ppm), ethyl (δ 1.0–1.5 ppm for -CH2CH3), and chloromethyl (δ 4.0–4.5 ppm for -CH2Cl) groups.

    • ¹³C NMR: Oxazole ring carbons appear at δ 150–160 ppm (C=N) and δ 90–100 ppm (C-O) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Chloromethyl oxazoles serve as precursors for antiviral and antimicrobial agents. For example:

  • Antiviral Agents: Analogous compounds inhibit viral protease activity by mimicking peptide substrates .

  • Anticancer Drugs: Oxazole rings enhance membrane permeability in kinase inhibitors .

Agrochemical Uses

The chloromethyl group’s reactivity facilitates derivatization into herbicides and fungicides. For instance, 4-(chloromethyl)-2-(3-methylphenyl)-1,3-oxazole (CAS 521266-92-2) is a key intermediate in fungicide synthesis .

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